(E)-1,3-di(selenophen-2-yl)prop-2-en-1-one
Description
(E)-1,3-di(selenophen-2-yl)prop-2-en-1-one is an organic compound that features a conjugated system with selenophene rings Selenophenes are heterocyclic compounds containing selenium, which can impart unique electronic properties to the molecule
Properties
IUPAC Name |
(E)-1,3-di(selenophen-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OSe2/c12-10(11-4-2-8-14-11)6-5-9-3-1-7-13-9/h1-8H/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKLRGOEUBSIOC-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[Se]C(=C1)C=CC(=O)C2=CC=C[Se]2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[Se]C(=C1)/C=C/C(=O)C2=CC=C[Se]2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OSe2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-di(selenophen-2-yl)prop-2-en-1-one typically involves the condensation of selenophene derivatives with appropriate aldehydes or ketones. One common method is the Claisen-Schmidt condensation, where selenophene-2-carbaldehyde reacts with acetone under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation.
Industrial Production Methods
While specific industrial production methods for (E)-1,3-di(selenophen-2-yl)prop-2-en-1-one are not well-documented, large-scale synthesis would likely involve optimization of the Claisen-Schmidt condensation or similar reactions. This would include the use of continuous flow reactors, efficient purification techniques, and cost-effective starting materials to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1,3-di(selenophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or alkane derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the selenophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1,3-di(selenophen-2-yl)prop-2-en-1-one is studied for its electronic properties and potential use in organic semiconductors and conductive polymers. Its conjugated system allows for efficient charge transport, making it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine
The compound’s unique structure and reactivity may also have applications in medicinal chemistry. Researchers are exploring its potential as a pharmacophore for the development of new drugs, particularly those targeting oxidative stress and related diseases. Its selenium content may contribute to its biological activity, as selenium is known for its antioxidant properties.
Industry
In industry, (E)-1,3-di(selenophen-2-yl)prop-2-en-1-one could be used as a precursor for the synthesis of advanced materials with specific electronic or optical properties. Its derivatives may find applications in the production of sensors, catalysts, and other functional materials.
Mechanism of Action
The mechanism by which (E)-1,3-di(selenophen-2-yl)prop-2-en-1-one exerts its effects depends on its specific application. In organic electronics, its conjugated system facilitates charge transport through π-π stacking interactions. In biological systems, its selenium content may interact with cellular components to modulate oxidative stress and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene analogs: Compounds with sulfur in place of selenium, such as (E)-1,3-di(thiophen-2-yl)prop-2-en-1-one.
Furan analogs: Compounds with oxygen in place of selenium, such as (E)-1,3-di(furan-2-yl)prop-2-en-1-one.
Uniqueness
(E)-1,3-di(selenophen-2-yl)prop-2-en-1-one is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to its sulfur and oxygen analogs. Selenium’s larger atomic size and different electronegativity can influence the compound’s reactivity, stability, and interactions with other molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
